![molecular formula C7H11IO2 B14057800 3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
3-(Iodomethyl)hexahydrofuro[2,3-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)hexahydrofuro[2,3-b]furan is a bicyclic organic compound that features an iodine atom attached to a methyl group, which is further connected to a hexahydrofuro[2,3-b]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)hexahydrofuro[2,3-b]furan typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydrofuro[2,3-b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)hexahydrofuro[2,3-b]furan can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include deiodinated compounds or reduced functional groups.
Scientific Research Applications
3-(Iodomethyl)hexahydrofuro[2,3-b]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)hexahydrofuro[2,3-b]furan depends on its application. In biochemical contexts, it may act by modifying specific proteins or nucleic acids through covalent bonding. The iodine atom can facilitate the formation of reactive intermediates that interact with molecular targets, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Iodomethyl)hexahydrofuro[3,2-b]furan
- 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
Comparison
3-(Iodomethyl)hexahydrofuro[2,3-b]furan is unique due to its specific ring structure and the position of the iodine atom. This structural uniqueness can result in different reactivity and biological activity compared to its analogs. For instance, the position of the iodine atom can influence the compound’s ability to undergo substitution reactions and its interaction with biological targets.
Properties
Molecular Formula |
C7H11IO2 |
|---|---|
Molecular Weight |
254.07 g/mol |
IUPAC Name |
4-(iodomethyl)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan |
InChI |
InChI=1S/C7H11IO2/c8-3-5-4-10-7-6(5)1-2-9-7/h5-7H,1-4H2 |
InChI Key |
XXSHYHSKCVMAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(CO2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)
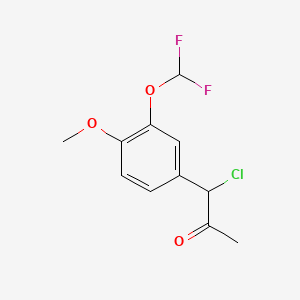
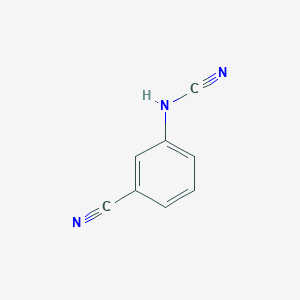
![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)
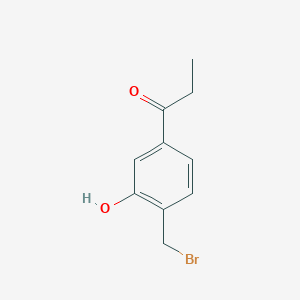


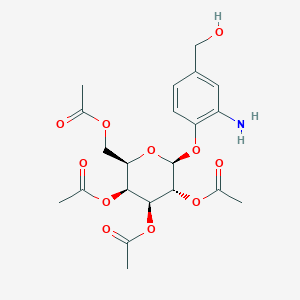
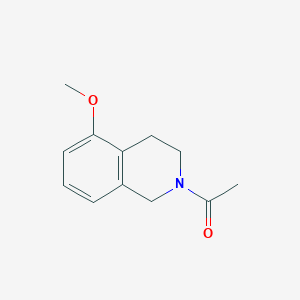
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)
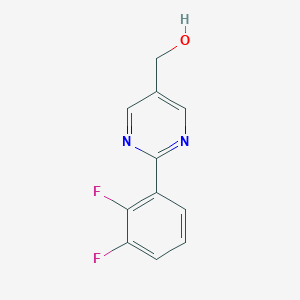
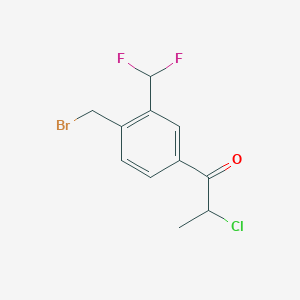
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
